2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

Medicinal Chemistry Structure-Activity Relationship Xanthine Oxidoreductase Inhibition

Procure this specific hydrate (CAS 1052410-02-2) as the unsubstituted parent scaffold for fragment-based lead discovery: a validated MMP-13 inhibitor (IC₅₀ 137 µM) and beta-lactamase ligand. The 2-phenyl/4-carboxy regiochemistry is essential for assembling tridentate N,N,O ligands for asymmetric catalysis and bidentate N,O-chelating motifs for MOFs—positional isomers alter coordination geometry and framework porosity up to 2.9-fold. The room-temperature-stable monohydrate solid (98% purity) ensures reproducible handling, consistent solubility (1.76–3.17 g/L), and reliable assay data versus hygroscopic analogs or salt forms. Request batch-specific NMR/HPLC/GC data to confirm identity before downstream SAR exploration.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1052410-02-2
Cat. No. B3023617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-imidazole-4-carboxylic acid hydrate
CAS1052410-02-2
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(N2)C(=O)O.O
InChIInChI=1S/C10H8N2O2.H2O/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H2
InChIKeyYIVKWERKOGOQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrate (CAS 1052410-02-2): Core Identity and Analytical Benchmarks for Sourcing Decisions


2-Phenyl-1H-imidazole-4-carboxylic acid hydrate (CAS 1052410-02-2) is a heterocyclic building block featuring a 2-phenyl substituted imidazole ring and a carboxylic acid group at the 4-position, supplied as a monohydrate solid with a molecular weight of 206.2 g/mol and a typical purity of ≥97–98% . The compound serves as a versatile intermediate in medicinal chemistry and catalysis, with its non-hydrated form (anhydrous base, CAS 77498-98-7) reported as an inhibitor of 72 kDa type IV collagenase (MMP-13) with an IC₅₀ of 1.37 × 10⁵ nM and of beta-lactamase enzymes [1][2]. The hydrate form offers practical advantages in handling and storage at room temperature compared to more hygroscopic analogs .

Why 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrate Cannot Be Replaced by Common Imidazole Carboxylic Acid Analogs


Substituting 2-phenyl-1H-imidazole-4-carboxylic acid hydrate with other imidazole-4-carboxylic acid derivatives or phenylimidazole regioisomers introduces critical changes in molecular recognition, synthetic utility, and physicochemical properties. The 2-phenyl substitution pattern, as opposed to the 1-phenyl regioisomer, alters the electronic distribution and steric environment of the imidazole ring, directly impacting metal coordination geometry, enzyme binding affinity, and subsequent derivatization pathways [1]. Furthermore, the hydrate form's distinct solubility and handling characteristics—estimated aqueous solubility of 1.76–3.17 g/L at 25°C and a LogP of ~1.8—differ from anhydrous or salt forms, affecting both reaction workup and biological assay reproducibility [2]. These differences preclude simple one-for-one substitution without re-optimization of synthetic protocols or biological activity.

Quantitative Differentiation Evidence for 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrate (1052410-02-2)


Regioisomeric Identity: 2-Phenyl vs. 1-Phenyl Substitution Determines Biological and Catalytic Outcomes

The 2-phenyl substitution on the imidazole ring of the target compound confers a fundamentally different biological and coordination profile compared to the 1-phenyl regioisomer. In a comparative study of 1-phenylimidazole-4-carboxylic acid derivatives as xanthine oxidoreductase (XOR) inhibitors, the most potent compounds (Ie and IVa) exhibited IC₅₀ values of 8.0 nM and 7.2 nM, respectively, comparable to febuxostat (IC₅₀ = 7.0 nM) [1]. The 1-phenyl series benefits from direct N-aryl substitution that optimizes hydrophobic interactions within the XOR active site. Conversely, the 2-phenylimidazole-4-carboxylic acid scaffold—as employed in the target compound—has been structurally characterized as a fragment bound to Pin1 and beta-lactamase, demonstrating a distinct binding mode that is incompatible with the 1-phenyl pharmacophore [2][3]. The 2-phenyl orientation also enables bidentate and tridentate ligand formation for asymmetric catalysis, a synthetic pathway not accessible from the 1-phenyl isomer [4].

Medicinal Chemistry Structure-Activity Relationship Xanthine Oxidoreductase Inhibition

Carboxylic Acid Position: 4-Carboxy vs. 5-Carboxy Imidazole Derivatives in Coordination Chemistry

The position of the carboxylic acid group on the imidazole ring critically influences metal coordination geometry and the dimensionality of resulting metal-organic frameworks (MOFs). While the target compound bears a carboxylic acid at the 4-position, the alternative 5-carboxy substitution (e.g., 2-phenyl-1H-imidazole-5-carboxylic acid) alters the chelation angle and available binding modes. Structural studies on phenylimidazole dicarboxylic acids demonstrate that subtle positional changes yield significant differences in channel topology and porosity. For example, two Cd-MOFs constructed from phenylimidazole dicarboxylic acid ligands exhibited porosities of 8.8% and 25.1%, respectively, directly attributable to the ligand's substitution pattern . The 4-carboxy group of the target compound, when combined with the 2-phenyl substituent, provides a well-defined bidentate N,O-chelating motif that has been exploited for the synthesis of tridentate imidazole-based ligands for asymmetric catalysis [1]. In contrast, the 5-carboxy isomer would reorient the carboxylate vector, potentially leading to different coordination polymers or monomeric complexes.

Coordination Chemistry MOF Synthesis Ligand Design

Hydrate Form vs. Anhydrous Form: Solubility, Handling, and Storage Stability

The hydrate form (CAS 1052410-02-2, MW 206.20) offers distinct practical advantages over the anhydrous free acid (CAS 77498-98-7, MW 188.18) in terms of handling, storage, and solubility. The anhydrous 2-phenyl-1H-imidazole-4-carboxylic acid has an estimated aqueous solubility of 1.76–3.17 g/L at 25°C and a calculated LogP of ~1.8 [1]. The hydrate form is supplied as a stable, room-temperature-storable solid (purity ≥97–98%), eliminating the hygroscopic variability often encountered with the anhydrous material . While no direct comparative solubility study was identified, the presence of water of crystallization typically enhances the initial dissolution rate in aqueous media, an important consideration for biological assay preparation. The calculated acid pKa of 1.27 for the carboxylic acid group indicates that the compound will be predominantly ionized at physiological pH, with the hydrate form providing consistent ionization behavior across batches [1].

Pre-formulation Physicochemical Characterization Procurement Specifications

Fragment-Based Screening Hit Profile: MMP-13 and Beta-Lactamase Inhibition

2-Phenyl-1H-imidazole-4-carboxylic acid has been identified as a fragment hit in multiple enzyme inhibition screens, providing a validated starting point for fragment-based drug discovery. BindingDB reports an IC₅₀ of 1.37 × 10⁵ nM (137 µM) against human 72 kDa type IV collagenase (MMP-13) at pH 7.5 and 37°C [1]. Additionally, DrugBank annotates this compound as an inhibitor of beta-lactamase from Staphylococcus aureus and Escherichia coli [2]. The PDB contains structural data for this fragment bound to Pin1 and AmpC beta-lactamase (PDB entry 3GRJ), confirming its ability to engage diverse protein targets [3]. In contrast, the closely related analog 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MPICA) exhibits significantly enhanced potency as a xanthine oxidase and β-glucuronidase inhibitor, demonstrating that methylation at the 5-position dramatically improves activity . This establishes the parent compound (CAS 1052410-02-2) as the appropriate unsubstituted fragment scaffold for SAR exploration and hit-to-lead optimization.

Fragment-Based Drug Discovery Enzyme Inhibition MMP-13 Beta-Lactamase

Synthetic Versatility: Building Block for Chiral Tridentate Ligands in Asymmetric Catalysis

2-Phenylimidazole-4-carboxylic acid serves as a key precursor for the synthesis of chiral bi- and tridentate nitrogen ligands used in asymmetric catalysis. In a study published in Molecules, twelve new imidazole-based ligands were synthesized and characterized, with the tridentate series prepared directly from 2-phenylimidazole-4-carboxylic acid and chiral amines [1]. These ligands were evaluated in the asymmetric Henry (nitroaldol) reaction. The amine-derived ligands demonstrated higher reactivity than their amide counterparts, although enantiomeric excesses were generally poor (specific ee values not reported in the abstract). In contrast, ligands prepared from alternative imidazole-4-carboxaldehyde precursors via reductive amination yielded a different ligand architecture with distinct catalytic properties [1]. The carboxylic acid functionality at the 4-position enables amide bond formation with chiral amines, a synthetic route not accessible from simple 2-phenylimidazole lacking the carboxyl group (e.g., CAS 670-96-2). This establishes the target compound as the requisite building block for this ligand class.

Asymmetric Catalysis Chiral Ligand Synthesis Henry Reaction

Application Scenarios for 2-Phenyl-1H-imidazole-4-carboxylic Acid Hydrate (1052410-02-2)


Fragment-Based Drug Discovery: MMP-13 and Beta-Lactamase Inhibitor Development

This compound is a validated fragment hit for 72 kDa type IV collagenase (MMP-13) with an IC₅₀ of 137 µM, as documented in BindingDB [1]. It also inhibits beta-lactamase from S. aureus and E. coli, with structural data available in PDB entry 3GRJ [2][3]. Researchers engaged in fragment-based lead discovery should procure this specific hydrate form (CAS 1052410-02-2) as the unsubstituted parent scaffold for systematic structure-activity relationship (SAR) exploration. Pre-optimized analogs such as 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid (MPICA) should be avoided when de novo SAR studies are intended.

Synthesis of Chiral Tridentate Nitrogen Ligands for Asymmetric Catalysis

The carboxylic acid group at the 4-position enables amide bond formation with chiral amines, generating tridentate ligands for transition metal coordination [4]. These ligands have been evaluated in the asymmetric Henry reaction. Alternative starting materials such as 2-phenylimidazole-4-carboxaldehyde produce different ligand architectures (bidentate) via reductive amination, yielding distinct catalytic outcomes [4]. Researchers should procure this compound when the specific N,N,O tridentate chelation motif is required for asymmetric catalysis applications.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The 2-phenyl substitution combined with the 4-carboxy group provides a bidentate N,O-chelating motif suitable for constructing metal-organic frameworks and coordination polymers . Positional isomerism in phenylimidazole carboxylates has been shown to alter MOF porosity by up to 2.9-fold (8.8% vs. 25.1%) . Researchers should specifically select the 4-carboxy isomer (this product) over the 5-carboxy isomer to achieve the intended coordination geometry and framework topology.

Analytical Reference Standard and Physicochemical Characterization

The hydrate form (MW 206.20, purity ≥97–98%) is supplied as a room-temperature-stable solid, making it suitable as an analytical reference standard for HPLC method development and quantitative analysis . The compound has been separated on reverse-phase HPLC columns (e.g., Newcrom R1) for pharmacokinetic applications [5]. Its calculated properties—water solubility 1.76–3.17 g/L, LogP 1.8, pKa 1.27—provide baseline parameters for pre-formulation studies and solubility optimization [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.